7-Aminospiro[4.5]decan-10-ol;hydrochloride
Description
7-Aminospiro[4.5]decan-10-ol hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with an amine group at position 7 and a hydroxyl group at position 10. The hydrochloride salt enhances its stability and solubility.
Properties
IUPAC Name |
7-aminospiro[4.5]decan-10-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNMIYMAIWXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCC2O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminospiro[4.5]decan-10-ol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl functional groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are likely to involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Aminospiro[4.5]decan-10-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .
Scientific Research Applications
7-Aminospiro[4.5]decan-10-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Aminospiro[4.5]decan-10-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Aminospiro[4.5]decane Hydrochloride (CAS 3643-12-7)
- Structure : Lacks the hydroxyl group at position 10 but retains the spiro[4.5]decane core with an amine at position 8.
- Molecular Formula: C₁₀H₁₉N·ClH (MW: 189.7) vs. C₁₀H₂₀ClNO (estimated for the target compound).
- Safety : Decomposes under heat to release hydrogen chloride (HCl), a common trait of hydrochloride salts .
7-Oxaspiro[4.5]decan-10-ylmethanamine Hydrochloride (CAS 2228326-06-3)
- Structure : Incorporates an oxygen atom (oxa) in the spiro ring and a methanamine group at position 10.
- Molecular Formula: C₁₀H₂₀ClNO (MW: 205.72), matching the target compound’s estimated formula.
- Key Differences : The methanamine group (-CH₂NH₂) at position 10 vs. the hydroxyl group in the target compound. This substitution may alter receptor binding and metabolic stability .
1-Azaspiro[4.5]decane Hydrochloride (CAS 1423026-09-8)
- Structure : Features a single amine group at position 1 within the spiro[4.5]decane system.
- Molecular Formula : C₉H₁₈ClN (MW: 175.7), smaller than the target compound due to the lack of a hydroxyl group.
- Key Differences: Reduced hydrogen-bonding capacity (1 donor vs. 2 in the target compound) likely impacts solubility and bioavailability .
Structural and Functional Analysis
Table 1: Comparative Properties of Spirocyclic Hydrochlorides
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | H-Bond Donors/Acceptors |
|---|---|---|---|---|---|
| 7-Aminospiro[4.5]decan-10-ol;HCl | Not Provided | C₁₀H₂₀ClNO | ~205.7 (est.) | NH₂ (C7), OH (C10) | 2 / 2 |
| 8-Aminospiro[4.5]decane HCl | 3643-12-7 | C₁₀H₁₉N·ClH | 189.7 | NH₂ (C8) | 1 / 1 |
| 7-Oxaspiro[4.5]decan-10-ylmethanamine;HCl | 2228326-06-3 | C₁₀H₂₀ClNO | 205.7 | NH₂CH₂ (C10), O (ring) | 2 / 2 |
| 1-Azaspiro[4.5]decane HCl | 1423026-09-8 | C₉H₁₈ClN | 175.7 | NH (C1) | 1 / 1 |
Key Observations:
Polarity and Solubility: The hydroxyl and amine groups in 7-Aminospiro[4.5]decan-10-ol hydrochloride enhance polarity, likely improving aqueous solubility compared to analogs lacking these groups (e.g., 8-Aminospiro[4.5]decane HCl) .
Reactivity : The target compound’s dual functional groups (NH₂ and OH) may increase susceptibility to oxidation or hydrolysis compared to simpler spirocyclic amines .
Pharmacological Potential: Structural similarities to Tapentadol Hydrochloride () and Memantine Hydrochloride () suggest possible CNS activity, though specific data are absent.
Biological Activity
7-Aminospiro[4.5]decan-10-ol;hydrochloride is a spirocyclic compound with the molecular formula C10H20ClNO and a molecular weight of 205.73. Its unique structural features, including an amino group at the 7-position and a hydroxyl group at the 10-position, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's spirocyclic structure provides rigidity and stability, making it an attractive scaffold for drug design. The presence of functional groups allows for various chemical interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate binding to proteins or enzymes, modulating their activity. This interaction may influence several cellular pathways, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7). USP7 plays a critical role in regulating p53, a tumor suppressor protein. Inhibition of USP7 can lead to increased p53 levels, promoting apoptosis in cancer cells. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment, especially in malignancies associated with USP7 dysregulation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be effective against both methicillin-sensitive and resistant strains.
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 50 | High |
| Escherichia coli | 100 | Moderate |
| Pseudomonas aeruginosa | 200 | Low |
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 100 µM after 48 hours of exposure.
| Concentration (µM) | % Apoptosis |
|---|---|
| 50 | 15 |
| 100 | 35 |
| 200 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
